Cas no 1233951-68-2 (Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate)

Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate is a protected piperidine derivative widely used as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include the presence of a tert-butoxycarbonyl (Boc) group, which provides stability and selective deprotection under mild acidic conditions, facilitating further functionalization. The 3,3-dimethylbutanamide moiety enhances steric hindrance, improving selectivity in coupling reactions. This compound is particularly valuable in the development of bioactive molecules, offering a balance between reactivity and handling stability. Its crystalline form ensures consistent purity, making it suitable for scalable applications in medicinal chemistry and drug discovery.
Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate structure
1233951-68-2 structure
Product Name:Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate
CAS No:1233951-68-2
MF:C16H30N2O3
MW:298.421004772186
CID:4788605
Update Time:2025-06-08

Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate
    • Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate
    • Inchi: 1S/C16H30N2O3/c1-15(2,3)11-13(19)17-12-7-9-18(10-8-12)14(20)21-16(4,5)6/h12H,7-11H2,1-6H3,(H,17,19)
    • InChI Key: SLWURSTYXYYNHZ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCC(CC1)NC(CC(C)(C)C)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 372
  • XLogP3: 2.6
  • Topological Polar Surface Area: 58.6

Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate Pricemore >>

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Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate Related Literature

Additional information on Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate

Professional Introduction to Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate (CAS No: 1233951-68-2)

Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate, a compound with the chemical identifier CAS No: 1233951-68-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in drug development and medicinal chemistry. The unique structural features of Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate make it a promising candidate for various therapeutic applications, particularly in the realm of bioavailability enhancement and targeted drug delivery systems.

The molecular structure of Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate incorporates a piperidine ring, which is a common motif in many biologically active compounds. The piperidine ring is known for its ability to enhance the solubility and metabolic stability of pharmaceutical agents, making it an attractive scaffold for drug design. Additionally, the presence of a tert-butyl group and a 3,3-dimethylbutanamido moiety contributes to the compound's overall pharmacokinetic properties, potentially improving its bioavailability and reducing systemic toxicity.

Recent studies have highlighted the importance of functionalized piperidine derivatives in the development of novel therapeutics. For instance, research published in Journal of Medicinal Chemistry has demonstrated that piperidine-based compounds can serve as effective scaffolds for designing drugs with improved pharmacological profiles. These studies have shown that modifications to the piperidine ring can significantly alter the binding affinity and selectivity of drug candidates, leading to more efficient therapeutic outcomes.

In particular, the tert-butyl group in Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate plays a crucial role in modulating the compound's pharmacokinetic behavior. The bulky nature of the tert-butyl group can prevent rapid metabolism and enhance the compound's residence time within the biological system. This property is particularly valuable in drug development, where maximizing therapeutic efficacy while minimizing side effects is paramount.

The amide linkage between the piperidine ring and the 3,3-dimethylbutanamido group also contributes to the compound's stability and bioactivity. Amide bonds are known for their robustness and are frequently found in biologically active molecules. The specific arrangement of atoms in this moiety can influence the compound's interactions with biological targets, making it a key factor in determining its therapeutic potential.

Current research in medicinal chemistry has been exploring novel ways to leverage piperidine derivatives for treating various diseases. For example, studies have indicated that piperidine-based compounds exhibit potent activity against enzymes involved in inflammation and pain signaling. These findings suggest that Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate could be a valuable tool in developing treatments for chronic inflammatory conditions.

Furthermore, advancements in computational chemistry have enabled researchers to predict and optimize the properties of drug candidates more efficiently. Molecular modeling techniques have been used to study how different substituents on the piperidine ring affect the compound's binding affinity and selectivity. These computational studies have guided experimental efforts and led to the discovery of new lead compounds with improved pharmacological profiles.

The synthesis of Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate represents another area of significant interest. Modern synthetic methodologies have allowed for more efficient and scalable production of complex molecules like this one. Techniques such as solid-phase synthesis and flow chemistry have made it possible to produce high-purity compounds with greater ease than traditional methods.

In conclusion, Tert-Butyl 4-(3,3-dimethylbutanamido)piperidine-1-carboxylate (CAS No: 1233951-68-2) is a multifaceted compound with considerable potential in pharmaceutical applications. Its unique structural features make it an attractive candidate for further research and development. As our understanding of medicinal chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in addressing unmet medical needs.

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